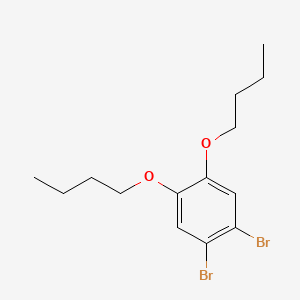

1,2-Dibromo-4,5-dibutoxybenzene

Description

Structure

3D Structure

Properties

CAS No. |

113684-82-5 |

|---|---|

Molecular Formula |

C14H20Br2O2 |

Molecular Weight |

380.11 g/mol |

IUPAC Name |

1,2-dibromo-4,5-dibutoxybenzene |

InChI |

InChI=1S/C14H20Br2O2/c1-3-5-7-17-13-9-11(15)12(16)10-14(13)18-8-6-4-2/h9-10H,3-8H2,1-2H3 |

InChI Key |

HPXFQXHQYSTRLF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1OCCCC)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Dibromo 4,5 Dibutoxybenzene and Analogues

Direct Halogenation Approaches

Direct halogenation represents a straightforward method for introducing bromine atoms onto an aromatic ring. The success of this approach hinges on the reactivity of the starting material and the ability to control the position of bromination.

Bromination of 1,2-Bis(butoxy)benzene Precursors

The most common direct route to 1,2-dibromo-4,5-dibutoxybenzene involves the electrophilic aromatic substitution of 1,2-dibutoxybenzene (B11705909). The two butoxy groups on the benzene (B151609) ring are electron-donating, which activates the ring towards electrophilic attack. youtube.comyoutube.com This increased nucleophilicity facilitates the reaction with brominating agents. youtube.com

A well-established method for the analogous compound, 4,5-dibromo-1,2-dimethoxybenzene, utilizes potassium bromate (B103136) (KBrO₃) and hydrobromic acid (HBr) in acetic acid. oc-praktikum.de This reaction proceeds at room temperature, indicating the high reactivity of the dimethoxybenzene precursor. oc-praktikum.de It is important to note that the electron-rich nature of dialkoxybenzenes makes them highly susceptible to electrophilic substitution.

For the synthesis of this compound, similar conditions can be applied, substituting 1,2-dimethoxybenzene (B1683551) with 1,2-dibutoxybenzene. The general reaction is as follows:

C₆H₄(OC₄H₉)₂ + 2 Br₂ → C₆H₂Br₂(OC₄H₉)₂ + 2 HBr

Alternative brominating agents such as N-bromosuccinimide (NBS) can also be employed, often in the presence of a catalyst or initiator. wikipedia.orgreddit.com NBS is a milder brominating agent and can offer better control over the reaction, potentially reducing the formation of side products. reddit.com

Optimization of Reaction Conditions for Regioselectivity and Yield

Achieving high regioselectivity and yield is a critical aspect of synthesizing this compound. The directing effects of the two ortho-alkoxy groups predominantly favor substitution at the 4 and 5 positions. youtube.comyoutube.com However, controlling the reaction conditions is crucial to prevent over-bromination or the formation of other isomers. oc-praktikum.de

Key parameters that can be optimized include:

Solvent: Acetic acid is a common solvent for these reactions. oc-praktikum.de Other solvents like chloroform (B151607) or dichloroethane have also been used for similar brominations.

Temperature: The bromination of dialkoxybenzenes is often carried out at room temperature or even at lower temperatures (e.g., 0°C) to control the reaction rate and improve selectivity. oc-praktikum.dereddit.com

Reaction Time: The duration of the reaction is adjusted to ensure complete conversion of the starting material while minimizing the formation of byproducts. oc-praktikum.de

Catalyst: While the activated ring may not always require a strong Lewis acid catalyst, their use can sometimes influence the reaction's outcome. reddit.com However, for highly activated systems like dialkoxybenzenes, a catalyst may not be necessary and could even lead to undesired side reactions like dealkylation. reddit.com

| Parameter | Condition | Effect on Reaction |

| Brominating Agent | KBrO₃/HBr or NBS | Determines reactivity and potential side products. oc-praktikum.dewikipedia.orgreddit.com |

| Solvent | Acetic acid, Chloroform | Influences solubility and reaction rate. oc-praktikum.de |

| Temperature | 0°C to Room Temperature | Controls reaction rate and selectivity. oc-praktikum.dereddit.com |

Careful control of these factors allows for the efficient synthesis of the desired 4,5-dibromo isomer with good to excellent yields. For instance, a reported synthesis of 4,5-dibromo-1,2-dimethoxybenzene achieved a yield of 61%. oc-praktikum.de

Multi-step Synthetic Routes

Multi-step syntheses offer a more versatile approach, allowing for the construction of the target molecule from simpler, more readily available starting materials. This strategy provides greater control over the introduction of functional groups and their relative positions on the benzene ring. libretexts.orgyoutube.comlumenlearning.com

Precursor Synthesis and Functional Group Transformations

The synthesis of the precursor, 1,2-dibutoxybenzene, is a critical first step in a multi-step route. This is typically achieved through the Williamson ether synthesis, where a dihydroxybenzene derivative is reacted with an alkyl halide in the presence of a base. byjus.com In this case, catechol (1,2-dihydroxybenzene) would be reacted with a butyl halide (e.g., 1-bromobutane) to form 1,2-dibutoxybenzene.

The general reaction is:

C₆H₄(OH)₂ + 2 C₄H₉Br + 2 NaOH → C₆H₄(OC₄H₉)₂ + 2 NaBr + 2 H₂O

Once the 1,2-dibutoxybenzene precursor is synthesized, subsequent functional group transformations can be carried out. The order of these reactions is crucial for achieving the desired substitution pattern. libretexts.orgyoutube.comlumenlearning.comyoutube.com For instance, if other functional groups were to be introduced, their directing effects would need to be considered in planning the synthetic sequence. libretexts.orglumenlearning.com

Strategies for Alkoxy Group Introduction

The introduction of alkoxy groups onto a benzene ring is a fundamental transformation in organic synthesis. The Williamson ether synthesis is a widely used and reliable method for this purpose. byjus.com This reaction involves the deprotonation of a phenol (B47542) with a base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide. byjus.com

For the synthesis of 1,2-dibutoxybenzene, catechol is the starting phenol. The choice of base and solvent can influence the reaction's efficiency. Strong bases like sodium hydroxide (B78521) or potassium hydroxide are commonly used. google.com

Alternative methods for forming ether linkages exist, but the Williamson synthesis remains a primary choice due to its simplicity and effectiveness for this type of transformation.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org In the context of synthesizing this compound, several green chemistry principles can be applied.

Atom Economy: This principle, developed by Barry Trost, focuses on maximizing the incorporation of all materials used in the process into the final product. acs.org Direct bromination reactions, where bromine atoms are directly added to the precursor, generally have a higher atom economy compared to multi-step routes that may involve protecting groups or other transformations that generate more waste. acs.org

Use of Safer Solvents and Reagents: Traditional halogenation reactions often use hazardous solvents like chlorinated hydrocarbons. rsc.org Green chemistry encourages the use of safer alternatives. For example, some research has explored using more environmentally benign solvents for bromination reactions. rsc.orgdigitellinc.com Additionally, replacing hazardous brominating agents with safer alternatives like NBS, or developing catalytic systems that use milder reagents, aligns with green chemistry principles. digitellinc.comresearchgate.net

Catalysis: The use of catalysts can lead to more efficient reactions with higher selectivity and lower energy consumption. researchgate.net Catalytic approaches to halogenation are an active area of research, with the goal of developing highly efficient and recyclable catalysts. researchgate.net

Efforts to develop greener synthetic routes for halogenated aromatic compounds are ongoing and focus on improving reaction efficiency, reducing waste, and minimizing the use of toxic substances. digitellinc.comtaylorfrancis.com

Comparative Analysis of Synthetic Efficiencies and Scalability

A comparative analysis of the synthetic routes reveals distinct advantages and challenges associated with each method in terms of efficiency, regioselectivity, and potential for large-scale production.

Route A: Electrophilic Aromatic Bromination

This approach involves the direct bromination of a 1,2-dialkoxybenzene. The electron-donating nature of the two ortho-alkoxy groups strongly activates the benzene ring towards electrophilic aromatic substitution, directing the incoming bromine atoms to the 4- and 5-positions.

A well-documented example is the synthesis of the methoxy (B1213986) analogue, 4,5-dibromo-1,2-dimethoxybenzene (4,5-dibromoveratrole), from 1,2-dimethoxybenzene (veratrole). In a common procedure, the bromination is carried out using potassium bromate (KBrO₃) and hydrobromic acid (HBr) in a solvent like concentrated acetic acid. oc-praktikum.de This reaction proceeds at room temperature and has been successfully scaled up to the mole level, demonstrating its viability for larger-scale synthesis. oc-praktikum.de The reported yield for this transformation is a moderate 61% after recrystallization, with the primary side product being the mono-brominated 4-bromo-1,2-dimethoxybenzene. oc-praktikum.de

More advanced and greener approaches, such as electrochemical bromination, have shown high efficiency for arene bromination. These methods can achieve yields of up to 95% and offer excellent scalability, including kilogram-scale production, by using inexpensive bromine sources like sodium bromide (NaBr) under mild conditions. nih.govresearchgate.net

Route B: Williamson Ether Synthesis

This alternative strategy reverses the order of the synthetic steps. It begins with a commercially available, pre-brominated aromatic core, 4,5-dibromobenzene-1,2-diol (B1296110) (dibromocatechol), which is then alkylated. nih.govsigmaaldrich.com The synthesis of this compound would be achieved by reacting the diol with a suitable butylating agent, such as 1-bromobutane, in the presence of a base.

This route has been successfully used for producing analogues with longer alkyl chains, such as 1,2-dibromo-4,5-bis(octyloxy)benzene. chemicalbook.com The primary advantage of this method is that it completely circumvents the issue of regioselectivity during bromination, as the bromine atoms are already in the desired positions. It also avoids the harsh acidic conditions of direct bromination, thereby preventing the potential dealkylation of the ether groups. Williamson ether synthesis is a robust and generally high-yielding reaction that is readily scalable, making this a highly efficient and attractive route, provided the starting dibromocatechol is accessible and cost-effective.

The following table provides a comparative summary of the synthetic methodologies.

Table 1: Comparative Analysis of Synthetic Routes

| Parameter | Route A: Electrophilic Bromination | Route B: Williamson Ether Synthesis |

|---|---|---|

| Starting Material | 1,2-Dibutoxybenzene or analogues (e.g., 1,2-Dimethoxybenzene) | 4,5-Dibromobenzene-1,2-diol |

| Key Reagents | KBrO₃/HBr in Acetic Acid; or Br₂; or NBS oc-praktikum.dereddit.com | 1-Bromobutane, Base (e.g., K₂CO₃) chemicalbook.com |

| Reported Yield | Moderate (e.g., 61% for dimethoxy analogue) oc-praktikum.de | Generally high (reaction type is typically efficient) |

| Key Advantages | Fewer synthetic steps if the dialkoxybenzene is readily available. Proven scalability. oc-praktikum.de | Avoids regioselectivity issues. Milder conditions prevent ether cleavage. High yields are typical. |

| Key Challenges | Potential for mono-brominated byproducts. oc-praktikum.de Risk of dealkylation, especially with butoxy groups. reddit.com Use of corrosive and toxic reagents. wku.edu | Requires the synthesis or purchase of 4,5-dibromobenzene-1,2-diol. |

| Scalability | Demonstrated at the mole scale for analogues. oc-praktikum.de Electrochemical methods offer excellent scalability. nih.gov | The reaction is standard and generally considered highly scalable. |

Mentioned Compounds

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,2-dibromo-4,5-bis(octyloxy)benzene |

| 1,2-Dimethoxybenzene (Veratrole) |

| 1-bromobutane |

| 1-bromooctane |

| 4,5-Dibromo-1,2-dimethoxybenzene (4,5-Dibromoveratrole) |

| 4,5-Dibromobenzene-1,2-diol (4,5-Dibromocatechol) |

| 4-bromo-1,2-dimethoxybenzene |

| N-Bromosuccinimide (NBS) |

Detailed Crystallographic Data for this compound Currently Unavailable in Public Scientific Literature

Following a comprehensive search of public scientific databases and literature, specific single-crystal X-ray diffraction data for the compound This compound is not available. As a result, the generation of an article detailing its specific solid-state architecture and advanced structural characterization, as per the requested outline, cannot be completed at this time.

The requested information, including precise molecular conformation, planarity, torsion angles of the butoxy substituents, unit cell parameters, and specific intermolecular interactions (such as halogen bonding and π–π stacking distances and geometries), is exclusively derived from experimental single-crystal X-ray diffraction analysis. Without a published crystal structure for this exact compound, a scientifically accurate article meeting the specified requirements cannot be constructed.

However, detailed crystallographic information is available for closely related compounds, which can provide insights into the potential structural characteristics of the target molecule.

Available Data on Analogous Compounds:

1,2-Dibromo-4,5-dimethoxybenzene: Studies on this compound, which differs only in the length of the alkoxy chains, reveal a crystal structure featuring a columnar array. uchile.clnih.gov The crystal packing is primarily governed by C—Br···Br—C halogen bonds and π–π stacking interactions, with a notable absence of C—Br···O interactions. uchile.clnih.govresearchgate.netresearchgate.net

1,4-Dibromo-2,5-dibutoxybenzene: Detailed structural data exists for this isomer. researchgate.netnih.gov Its molecule is reported to be essentially planar, with the butoxy group in a fully extended, all-trans conformation. researchgate.netnih.gov The crystal packing in this isomer is characterized by C—Br···O halogen bonds that link the molecules into a two-dimensional network. researchgate.netnih.gov

Should you be interested, a detailed article on the "Advanced Structural Characterization and Solid-State Architecture" of either 1,2-Dibromo-4,5-dimethoxybenzene or 1,4-Dibromo-2,5-dibutoxybenzene can be generated based on the available scientific literature.

Advanced Structural Characterization and Solid State Architecture of 1,2 Dibromo 4,5 Dibutoxybenzene

Intermolecular Interactions and Crystal Packing

Van der Waals Interactions and Aliphatic Chain Conformations

A detailed analysis of the homologous series of 1,2-dibromo-4,5-dialkoxybenzenes reveals that as the alkyl chain length increases, the influence of van der Waals interactions becomes progressively more dominant in dictating the crystal packing. nih.govmdpi.com For derivatives with longer chains, such as decyloxy and hexadecyloxy, the packing is primarily governed by these interchain interactions. researchgate.net This is in contrast to analogues with shorter chains where other noncovalent interactions may have a more pronounced directional influence. mdpi.comresearchgate.net

Hydrogen Bonding Motifs in Analogous Structures

For example, in the dimethoxy analogue, C–H···Br and C–H···O interactions are present. uchile.clnih.gov Similarly, in other related structures, C-H···O hydrogen bonds, in conjunction with Br···Br halogen bonds, can link molecules into chains and more complex assemblies. nih.gov The geometric parameters of these interactions, including the donor-acceptor distances and angles, fall within the accepted ranges for weak hydrogen bonds and are influential in the resulting crystal packing. The competition and cooperation between these weak hydrogen bonds and other noncovalent forces, such as halogen bonding, are a determining factor in the final solid-state arrangement. researchgate.net

| Interaction Type | Donor Group | Acceptor Atom | Typical Distance (Å) | Significance in Crystal Packing |

| C-H···O | Aromatic C-H, Aliphatic C-H | Alkoxy Oxygen | 2.3 - 2.8 | Formation of molecular chains and layers. researchgate.netnih.gov |

| C-H···Br | Aromatic C-H, Aliphatic C-H | Bromine | 2.8 - 3.1 | Contribution to the stability of the crystal lattice. mdpi.comresearchgate.net |

Formation of Two-Dimensional Corrugated Networks

The combined effect of various noncovalent interactions in 1,2-dibromo-4,5-dibutoxybenzene and its structural relatives frequently leads to the assembly of two-dimensional (2D) networks. researchgate.net These networks are characteristically corrugated or wavy, a feature that arises from the steric hindrance of the bulky bromine atoms and the conformational flexibility of the alkoxy chains, which prevents a perfectly planar arrangement. uchile.cl

The formation of these 2D structures can often be conceptualized as the linking of one-dimensional (1D) chains. These primary chains may be formed through directional interactions like Br···Br halogen bonds or C-H···O hydrogen bonds. uchile.clnih.gov Subsequently, these 1D motifs are interconnected by other weak forces, including van der Waals interactions and additional weak hydrogen bonds, to extend the structure into a 2D sheet. The specific topology of this corrugation is a direct consequence of the interplay and geometric constraints of the participating intermolecular forces. In the case of 1,4-dibromo-2,5-dibutoxybenzene, a related isomer, molecules are connected via C—Br···O halogen bonds to form a two-dimensional corrugated network. researchgate.netnih.govdoaj.org

Crystallographic Studies of Homologous 1,2-Dibromo-4,5-dialkoxybenzene Series

Trends in Crystal Stability and Packing Modes with Alkoxy Chain Length

Crystallographic studies on the homologous series of 1,2-dibromo-4,5-dialkoxybenzenes, with alkoxy chains of varying lengths, have uncovered systematic trends in crystal stability and packing arrangements. nih.govresearchgate.net A notable characteristic of this series is the exhibition of a "fall-rise" trend in melting points with increasing alkoxy chain length. researchgate.net

For derivatives with shorter alkyl chains, such as methoxy (B1213986), the crystal packing is significantly influenced by π-π stacking and Br···Br interactions. uchile.clnih.gov As the chains lengthen to butoxy and beyond, van der Waals interactions between the aliphatic chains become the predominant factor in the crystal packing. nih.govmdpi.com This leads to a more uniform packing pattern for the longer chain homologues (n=12 to 18), which differs slightly from that of the n=10 derivative. nih.gov The melting points of these compounds reflect the changes in packing efficiency and the strength of intermolecular interactions as the chain length increases. researchgate.netresearchgate.net

| Alkoxy Chain Length (n) | Dominant Intermolecular Interactions | General Packing Characteristics |

| 1 (Methoxy) | π–π stacking, Br···Br interactions, C-H···O | Columnar arrays. uchile.clnih.gov |

| 2 (Ethoxy) | Br···Br interactions, van der Waals | Metric trend with increasing n. nih.gov |

| 10 (Decyloxy) | van der Waals | Dominated by interchain interactions. researchgate.net |

| 12, 14, 16, 18 | van der Waals | Uniform packing pattern among these higher homologues. nih.gov |

Influence of Alkyl Chain Length on Noncovalent Interaction Dominance

The length of the alkyl chains in the 1,2-dibromo-4,5-dialkoxybenzene series exerts a significant influence on the hierarchy of noncovalent interactions that dictate the crystal architecture. nih.govmdpi.com In analogues with short chains, such as the methoxy derivative, directional forces like Br···Br halogen bonds and π-π stacking are the primary determinants of the supramolecular assembly. researchgate.netuchile.clnih.gov

Computational Chemistry and Theoretical Insights into 1,2 Dibromo 4,5 Dibutoxybenzene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. researchgate.net It is a method that calculates the electronic properties of a molecule based on its electron density, offering a balance between accuracy and computational cost.

Electronic Structure Elucidation (HOMO-LUMO Energy Levels)

The electronic structure of a molecule is fundamental to its chemical reactivity. Key to this understanding are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. mdpi.com A smaller gap generally suggests that the molecule is more reactive. mdpi.com For substituted benzenes, the positions and nature of the substituents (in this case, two bromine atoms and two butoxy groups) significantly influence the HOMO and LUMO energy levels.

Interactive Table: Conceptual DFT Data for Aromatic Compounds Note: This table is illustrative of typical data obtained from DFT calculations and does not represent actual calculated values for 1,2-Dibromo-4,5-dibutoxybenzene due to the absence of specific literature.

Electron Affinity and Ionization Potential Calculations

DFT calculations can provide quantitative estimates of electron affinity (EA) and ionization potential (IP).

Ionization Potential (IP): The energy required to remove an electron from a molecule. According to Koopmans' theorem, it can be approximated by the negative of the HOMO energy (-EHOMO).

Electron Affinity (EA): The energy released when an electron is added to a molecule. It can be approximated by the negative of the LUMO energy (-ELUMO).

These parameters are crucial for understanding how this compound would behave in redox reactions and its potential application in electronic materials.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable DFT-based tool used to visualize the charge distribution within a molecule. mdpi.comchemrxiv.org It maps the electrostatic potential onto the electron density surface, using a color spectrum to indicate different charge regions.

Red regions (negative potential) indicate areas of high electron density, such as those around electronegative atoms like oxygen. These sites are susceptible to electrophilic attack.

Blue regions (positive potential) denote areas of low electron density or electron deficiency, typically around hydrogen atoms or, in some cases, a "sigma-hole" on a halogen atom like bromine. researchgate.net These sites are prone to nucleophilic attack.

For this compound, an MEP map would likely show negative potential near the oxygen atoms of the butoxy groups and potentially a region of positive potential on the bromine atoms, which is characteristic of halogen bonding. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying electronically excited states. rsc.orgchemrxiv.org It is widely used to calculate properties related to a molecule's interaction with light, such as UV-Vis absorption spectra. rsc.org TD-DFT can predict the energies of vertical electronic excitations, which correspond to the absorption maxima (λmax) observed experimentally. mdpi.com It can also provide insights into the nature of these transitions (e.g., π-π* transitions) and their oscillator strengths, which determine the intensity of absorption bands. chemrxiv.orgmdpi.com Such calculations are essential for designing molecules for applications in areas like organic light-emitting diodes (OLEDs).

Quantum Chemical Analysis of Intermolecular Forces

Understanding the non-covalent interactions that govern how molecules interact with each other is crucial for predicting their solid-state packing and material properties.

Atoms in Molecules (AIM) Theory for Interaction Quantification

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density to characterize chemical bonds and intermolecular interactions. mdpi.com By locating critical points in the electron density, AIM can identify and quantify the strength of interactions like hydrogen bonds and halogen bonds. For a molecule like this compound, crystal packing could be influenced by C–Br⋯O halogen bonds. nih.gov AIM analysis could quantify the strength of such an interaction by examining the electron density at the bond critical point between the bromine and oxygen atoms. Studies on the isomer 1,4-Dibromo-2,5-dibutoxybenzene have shown the presence of intermolecular C–Br⋯O halogen bonds that link molecules into a two-dimensional network. nih.govresearchgate.net

Localized Orbital and Orbital Interaction Analyses

Localized orbital and orbital interaction analyses are powerful computational tools to understand the electronic structure and bonding within a molecule. For this compound, these analyses would focus on the nature of the carbon-bromine (C-Br) bond and the influence of the butoxy substituents on the benzene (B151609) ring's electronic environment.

Natural Bond Orbital (NBO) analysis is a common method used to study orbital interactions. It transforms the canonical molecular orbitals into a set of localized orbitals that align with Lewis-like bonding patterns. In the case of this compound, NBO analysis would likely reveal the polarization of the C-Br bonds, with the bromine atoms drawing electron density from the carbon atoms. This polarization is a key factor in the formation of halogen bonds.

A hypothetical NBO analysis for a key interaction in a dimer of this compound might look like the following, illustrating the charge transfer from a bromine lone pair (LP) to the antibonding C-Br orbital (σ*) of a neighboring molecule, a hallmark of halogen bonding.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

| LP (Br) | σ* (C-Br) | 2.5 | 0.30 | 0.035 |

Table 1: Hypothetical NBO Analysis of a Halogen Bond in a this compound Dimer. E(2) represents the stabilization energy of the interaction.

Molecular Dynamics Simulations for Conformational Analysis and Aggregation Behavior

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules, including their conformational changes and how they aggregate. For a flexible molecule like this compound, with its two butoxy chains, MD simulations are invaluable for exploring the potential energy surface and identifying preferred conformations.

The conformational flexibility of the butoxy groups is a significant factor in the molecule's ability to pack in the solid state and to self-assemble in solution. MD simulations can track the dihedral angles of the butoxy chains over time, revealing the most populated conformational states. It is expected that the extended, all-trans conformation of the butoxy chains would be a low-energy state, as this minimizes steric hindrance. umich.edu

A representative data table from an MD simulation could show the relative populations of different conformers of the butoxy chains.

| Conformer (Butoxy Chain) | Relative Population (%) | Average Energy (kcal/mol) |

| All-trans | 65 | -5.2 |

| Gauche-trans-gauche | 20 | -4.8 |

| Other | 15 | -4.5 |

Table 2: Hypothetical Conformational Analysis from a Molecular Dynamics Simulation of this compound.

Theoretical Prediction of Halogen Bond Directionality and Strength

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species. acs.org In this compound, the bromine atoms can form halogen bonds with electron-rich atoms, such as the oxygen atoms of the butoxy groups or the bromine atoms of neighboring molecules.

Theoretical calculations, particularly ab initio methods, are instrumental in predicting the geometry and strength of these interactions. acs.org The directionality of the halogen bond is typically characterized by the C-Br···X angle, which tends to be close to 180 degrees, and the Br···X-Y angle, which is often around 90 degrees. acs.org

The strength of a halogen bond can be estimated by calculating the interaction energy between two or more molecules. This is typically done by comparing the energy of the complex to the sum of the energies of the individual, isolated molecules. For the 1,2-dibromo-4,5-dialkoxybenzene series, it is expected that C-Br···Br-C and C-Br···O interactions would be the most significant halogen bonds. acs.org The strength of these bonds can be influenced by the electron-donating nature of the butoxy groups.

A table summarizing predicted halogen bond properties for this compound, based on theoretical calculations of similar systems, is presented below.

| Halogen Bond Type | Predicted Distance (Å) | Predicted Angle (C-Br···X, °) | Predicted Interaction Energy (kcal/mol) |

| C-Br···Br-C | 3.6 - 3.8 | 160 - 175 | -1.5 to -2.5 |

| C-Br···O | 3.1 - 3.3 | 150 - 170 | -2.0 to -3.0 |

Table 3: Predicted Halogen Bond Parameters for this compound. These values are estimations based on data from analogous compounds.

Reactivity and Reaction Mechanisms of 1,2 Dibromo 4,5 Dibutoxybenzene

Cross-Coupling Reactions

1,2-Dibromo-4,5-dibutoxybenzene is an excellent substrate for cross-coupling reactions, which are fundamental transformations for the construction of C-C bonds. The presence of two bromine atoms allows for sequential or double coupling, enabling the synthesis of a wide range of functionalized aromatic compounds and polymers.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis. For substrates like this compound, these reactions typically involve the oxidative addition of a C-Br bond to a Palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. nsf.gov The general catalytic cycle is a cornerstone of reactions like the Suzuki and Stille couplings. nsf.gov

Dibromoarenes, including 1,2-dibromo-4,5-dialkoxybenzene derivatives, are widely used in the synthesis of conjugated polymers for applications in organic electronics. nih.govnih.govresearchgate.net The butoxy groups in the target compound confer solubility to the resulting polymers, which is crucial for their processing. nih.govresearchgate.net The palladium catalyst, often in conjunction with a phosphine (B1218219) ligand, facilitates the coupling of the dibromo-compound with various partners, such as organoboron or organotin reagents. nih.gov

Stille Coupling

The Stille reaction couples the aryl bromide with an organostannane reagent (R-Sn(Alkyl)₃) in the presence of a palladium catalyst. wikipedia.orglibretexts.org This reaction is valued for its tolerance of a wide variety of functional groups. For this compound, a double Stille coupling can be employed to synthesize symmetrically substituted derivatives. For instance, reacting it with two equivalents of an organostannane, such as a tributylstannyl-substituted thiophene (B33073), under palladium catalysis leads to the formation of polymers or oligomers with a central, fully substituted benzene (B151609) ring. rsc.org The reaction mechanism involves a standard Pd(0)/Pd(II) catalytic cycle. wikipedia.org

Suzuki Coupling

The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed reactions, pairing an aryl halide with an organoboron compound, typically a boronic acid (RB(OH)₂) or a boronate ester. organic-chemistry.orgoc-praktikum.de This method is particularly popular due to the low toxicity and stability of the boron reagents. oc-praktikum.de this compound can undergo sequential or double Suzuki couplings. For example, its reaction with arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base (e.g., K₃PO₄ or Na₂CO₃) can yield complex biaryl or terphenyl structures. nih.govoc-praktikum.de

The synthesis of donor-acceptor copolymers often utilizes dialkoxy-dibromobenzene derivatives in Suzuki coupling reactions with diboronic esters of comonomers. The choice of catalyst, base, and solvent is critical for achieving high yields and controlling the polymer's molecular weight.

| Aryl Halide Substrate | Coupling Partner | Catalyst | Base | Solvent | Reference |

|---|---|---|---|---|---|

| 2,5-dibromo-3-hexylthiophene | Aryl-boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | oc-praktikum.de |

| 1-aryltriazenes (Aryl Halide surrogates) | Arylboronic acids | Polystyrene-supported Pd–NHC | BF₃·OEt₂ (activator) | Dioxane | nih.gov |

| 1,1-dibromoalkenes | Alkenyltrifluoroborates | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | sigmaaldrich.com |

Nucleophilic Substitution Reactions of Bromine Atoms

Nucleophilic aromatic substitution (SNAr) on aryl halides like this compound is generally a challenging transformation. Unlike in alkyl halides, the C-Br bonds of the aromatic ring are stronger, and the direct displacement of bromide by a nucleophile is hindered by the electron-rich nature of the benzene ring, which repels incoming nucleophiles.

For SNAr to proceed via the common addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group (bromine). nih.gov These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. In this compound, the butoxy groups are electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, direct SNAr reactions with common nucleophiles under standard conditions are not expected to be efficient.

Reactions would likely require very harsh conditions (high temperature and pressure) or the use of very powerful nucleophiles. Alternatively, the substitution might proceed through a different pathway, such as a benzyne (B1209423) mechanism (see section 5.3), particularly in the presence of a very strong base. libretexts.org There is a lack of specific research findings in the literature for direct nucleophilic substitution on this compound under non-benzyne forming conditions.

Generation of Reactive Intermediates

Aryl halides can form highly reactive benzyne intermediates through an elimination-addition mechanism. This process, known as dehydrohalogenation, typically requires a very strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide. libretexts.org

In the case of this compound, a strong base could abstract one of the two aromatic protons at positions C3 or C6. This would generate a carbanion, which could then expel the adjacent bromide ion to form a strained triple bond within the aromatic ring, yielding a 4,5-dibutoxybenzyne intermediate.

This benzyne is not typically isolated but is trapped in situ by a nucleophile or a diene. For example, if formed in the presence of a nucleophile like the amide ion, it will rapidly undergo addition to form a mixture of aminated products. If generated in the presence of a conjugated diene like anthracene, it will undergo a [4+2] cycloaddition (Diels-Alder reaction) to produce a triptycene (B166850) derivative. nih.gov While this reactivity is mechanistically plausible for this compound, specific literature examples detailing its use as a benzyne precursor are scarce. The general strategy, however, is a well-established method for generating arynes from corresponding aryl halides. nih.gov

Electrophilic Aromatic Substitution Potentials

The benzene ring of this compound has two remaining hydrogens at positions C3 and C6, which are available for electrophilic aromatic substitution (EAS). The feasibility and regioselectivity of such a reaction are determined by the combined electronic effects of the four existing substituents.

The two butoxy groups (-OBu) are strong activating groups due to their ability to donate electron density to the ring via resonance (+R effect). They are ortho, para-directors. The two bromine atoms (-Br) are deactivating groups because their inductive electron withdrawal (-I effect) outweighs their weak resonance donation (+R effect). However, they are also ortho, para-directors.

In this compound, these effects work in concert.

The butoxy group at C4 directs incoming electrophiles to its ortho positions (C3 and C5). Position C5 is blocked by a bromine atom.

The butoxy group at C5 directs to its ortho positions (C4 and C6). Position C4 is blocked by a bromine atom.

The bromine atom at C1 directs to its ortho (C2, C6) and para (C4) positions. C2 and C4 are blocked.

The bromine atom at C2 directs to its ortho (C1, C3) and para (C5) positions. C1 and C5 are blocked.

Both butoxy groups strongly activate positions C3 and C6, and the bromine atoms also direct towards these same positions. Therefore, the directing effects are cooperative or reinforcing. The powerful activating nature of the two alkoxy groups overcomes the deactivating effect of the two halogens, making the ring highly susceptible to electrophilic attack at the C3 and C6 positions.

Studies on the nitration of the analogous 1,2-dimethoxybenzene (B1683551) show that dinitration occurs with high regioselectivity to yield the 4,5-dinitro product. nih.gov This indicates the strong directing power of the alkoxy groups. By extension, electrophilic substitution on this compound, such as nitration or further bromination, is expected to proceed readily and selectively at the available C3 and C6 positions. Research on the bromination of alkoxybenzenes confirms they are significantly more reactive than simple alkylbenzenes. nsf.gov

| Substituent | Position | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| Butoxy (-OBu) | C4, C5 | Activating (+R > -I) | Ortho, Para |

| Bromo (-Br) | C1, C2 | Deactivating (-I > +R) | Ortho, Para |

Mechanism of Halogen-Bonding Promoted Reactivity

The reactivity of this compound can be significantly influenced by the phenomenon of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom with a region of positive electrostatic potential (the σ-hole) acts as an electrophilic species, interacting with a nucleophilic partner such as a lone pair, an anion, or a π-system. nih.govhilarispublisher.com The strength and directionality of these bonds make them a powerful tool in supramolecular chemistry and, increasingly, in organocatalysis. nih.govhilarispublisher.comrsc.org

In the context of this compound, the two bromine atoms are potential halogen bond donors. The electron-withdrawing nature of the bromine atoms, combined with their position on the aromatic ring, creates a positive σ-hole on the outermost surface of the halogen, perpendicular to the C-Br bond. This electrophilic region can then interact with a Lewis basic substrate, activating it for a chemical reaction. This mode of activation is analogous to hydrogen bonding catalysis, where a hydrogen bond donor activates a substrate. hilarispublisher.com

Theoretical studies and experimental observations on related systems have elucidated the general mechanism of halogen-bond promoted reactivity. nih.govmdpi.com The catalyst, in this case, this compound, would first associate with the substrate through one or more halogen bonds. This interaction would polarize the substrate, increasing its electrophilicity or nucleophilicity, and lowering the activation energy of the subsequent reaction step. For instance, in a reaction involving a carbonyl-containing substrate, the oxygen atom's lone pair could form a halogen bond with one of the bromine atoms of this compound. This would withdraw electron density from the carbonyl group, making the carbon atom more susceptible to nucleophilic attack.

The crystal structure of the homologous series of 1,2-dibromo-4,5-dialkoxybenzenes reveals the presence of C-Br···Br-C and potential C-Br···O interactions, confirming the capability of these molecules to engage in halogen bonding. researchgate.net For the dibutoxy derivative, it is conceivable that both intramolecular and intermolecular halogen bonds could play a role in modulating its reactivity. The presence of two adjacent bromine atoms might also allow for cooperative effects, where both atoms engage with a substrate, leading to enhanced activation.

While specific catalytic applications of this compound promoted by halogen bonding are not yet extensively documented, the principles of halogen bond catalysis provide a clear framework for its potential reactivity. The table below summarizes key aspects of halogen bonding that are relevant to the reactivity of this compound.

| Property of Halogen Bond | Relevance to Reactivity of this compound |

| Strength | The strength of the C-Br···Lewis Base interaction determines the degree of substrate activation. It is influenced by the nature of the Lewis base and the solvent. |

| Directionality | The highly directional nature of the C-Br bond allows for precise orientation of the substrate relative to the catalyst, which can be crucial for stereoselective reactions. |

| Tunability | The electron density of the aromatic ring, influenced by the butoxy groups, can modulate the size of the σ-hole on the bromine atoms, thereby tuning their halogen bonding strength. |

| Cooperativity | The presence of two bromine atoms offers the possibility of bidentate halogen bonding to a substrate, potentially leading to a stronger and more specific activation. |

In a hypothetical halogen-bond-promoted reaction, such as a Diels-Alder or a Michael addition, the this compound would act as a Lewis acidic catalyst. The reaction mechanism would involve the formation of a catalyst-substrate complex stabilized by halogen bonds, followed by the rate-determining step, and finally, the release of the product and regeneration of the catalyst. Computational studies on similar systems have shown that halogen bonding can significantly lower the free energy of activation for such reactions. mdpi.com

Derivatization Strategies and Functional Material Design Based on 1,2 Dibromo 4,5 Dibutoxybenzene

Synthesis of Poly(p-phenylene) and Related Conjugated Polymers

Poly(p-phenylene)s (PPPs) are a class of conjugated polymers characterized by a backbone of directly connected benzene (B151609) rings. physicsjournal.net These materials are known for their excellent thermal stability, and their electrical and optical properties can be tuned by doping. physicsjournal.net The synthesis of soluble PPPs often involves the use of monomers with flexible side chains, such as the butoxy groups in 1,2-Dibromo-4,5-dibutoxybenzene, to overcome the inherent insolubility of the rigid polymer backbone. physicsjournal.net

One of the primary methods for synthesizing PPPs from dihaloaromatic monomers like this compound is through nickel-catalyzed coupling reactions, such as the Yamamoto and Kumada couplings. These reactions involve the dehalogenative polymerization of the monomer in the presence of a nickel(0) complex.

Table 1: Typical Reaction Conditions for Ni-Catalyzed Polymerization of Dihaloaromatic Monomers

| Parameter | Condition |

| Catalyst | Ni(COD)₂, NiBr₂, or NiCl₂ |

| Ligand | 2,2'-Bipyridine (BPY) |

| Solvent | N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF) |

| Temperature | 60-100 °C |

| Reaction Time | 4-24 hours |

This table represents typical conditions and may vary depending on the specific monomer and desired polymer characteristics.

The resulting poly(2,3-dibutoxy-p-phenylene) would be expected to exhibit enhanced solubility in common organic solvents, facilitating its characterization and processing into thin films for electronic applications.

Development of Thiophene-Phenylene Co-oligomers

Thiophene-phenylene co-oligomers are a class of organic semiconductors that combine the electron-rich nature of thiophene (B33073) with the robust phenylene unit. researchgate.netrsc.org This combination allows for the fine-tuning of the electronic and optical properties of the material. researchgate.netrsc.org The synthesis of these co-oligomers often employs palladium-catalyzed cross-coupling reactions, most notably the Suzuki coupling.

In this context, this compound can be coupled with a thiophene-boronic acid or ester derivative. The reaction connects the phenylene and thiophene units, and the sequence can be extended to create longer, well-defined oligomers. The butoxy groups on the phenylene ring are crucial for ensuring the solubility of these often rigid molecules.

Table 2: Representative Suzuki Coupling Conditions for Thiophene-Phenylene Co-oligomer Synthesis

| Component | Example |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF, often with water |

| Temperature | 80-120 °C |

This table provides examples of common reagents and conditions for Suzuki coupling reactions.

The resulting co-oligomers can be designed to have specific electronic properties for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Preparation of Poly(phenylene vinylene) Derivatives

Poly(phenylene vinylene) (PPV) and its derivatives are a cornerstone of organic electronics, known for their bright fluorescence and electroluminescence. researchgate.net The synthesis of PPVs can be achieved through various methods, including the Gilch, Wittig, and Heck reactions. researchgate.net For a monomer like this compound, the Heck reaction is a particularly suitable method for creating the vinylene linkages.

In a Heck reaction, the dibromo monomer is reacted with a divinyl compound, such as 1,4-divinylbenzene, in the presence of a palladium catalyst. This reaction forms the characteristic vinylene bridges between the phenylene units of the polymer backbone. The resulting poly(2,3-dibutoxy-1,4-phenylene vinylene) would be a soluble and processable PPV derivative.

Table 3: General Conditions for Heck Reaction in PPV Synthesis

| Parameter | Condition |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ |

| Ligand | P(o-tolyl)₃, PPh₃ |

| Base | Triethylamine, Sodium acetate |

| Solvent | DMF, Toluene |

| Temperature | 80-120 °C |

This table outlines typical conditions for the Heck polycondensation.

The incorporation of the 1,2-dibutoxy-substituted phenylene unit into the PPV backbone is expected to influence the polymer's conformation and, consequently, its photophysical properties, potentially leading to materials with tailored emission colors and quantum efficiencies.

Design of Donor-Acceptor Copolymers for Organic Electronics

The design of donor-acceptor (D-A) copolymers is a powerful strategy for creating low bandgap materials for organic electronics. nih.gov In these copolymers, electron-donating and electron-accepting monomer units are alternated along the polymer chain. The 1,2-dibutoxybenzene (B11705909) moiety in this compound acts as an electron-donating unit due to the electron-releasing nature of the alkoxy groups.

Integration into Organic Light Emitting Diodes (OLEDs)

By copolymerizing this compound (as the donor) with a suitable electron-accepting comonomer, such as a derivative of benzothiadiazole or diketopyrrolopyrrole, via a Suzuki or Stille coupling reaction, a D-A copolymer can be synthesized. nih.gov The intramolecular charge transfer between the donor and acceptor units in such a polymer can lead to emission in the visible or even near-infrared region of the electromagnetic spectrum, making these materials suitable for use as the emissive layer in OLEDs. ontosight.ai

Application in Organic Semiconductor Architectures

The tunable electronic properties of D-A copolymers derived from this compound also make them promising candidates for the active layer in other organic semiconductor devices, such as organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. ontosight.ai The presence of the butoxy side chains ensures good solubility and film-forming properties, which are critical for the fabrication of high-performance devices. The ability to modify the acceptor unit provides a route to fine-tune the energy levels of the resulting polymer to match the requirements of specific device architectures.

Exploration of Organogelling Properties

While the primary focus of derivatizing this compound is on creating conjugated polymers for electronic applications, the structural features of its derivatives also suggest a potential for forming organogels. Organogels are semi-solid materials in which a liquid organic phase is immobilized by a three-dimensional network of self-assembled gelator molecules.

Derivatives of this compound, particularly those with long alkyl chains or specific functional groups capable of forming strong intermolecular interactions like hydrogen bonding or π-π stacking, could potentially act as low molecular weight organogelators. The self-assembly of these molecules into fibrous networks could lead to the gelation of organic solvents. This property could be exploited in various applications, including sensing, drug delivery, and as templates for the synthesis of nanomaterials. However, specific research into the organogelling properties of derivatives of this compound is an area that warrants further investigation.

Supramolecular Assembly and Gelation Mechanism

The formation of supramolecular gels from low-molecular-weight gelators (LMWGs) is driven by the self-assembly of these molecules into three-dimensional, sample-spanning fibrillar networks that immobilize a solvent. This process is governed by a delicate balance of non-covalent interactions, including van der Waals forces, hydrogen bonding, and in some cases, halogen bonding.

While direct reports on the gelation of this compound are not extensively documented, its structural motifs suggest a strong potential for it to act as an organogelator. The primary driving force for the self-assembly of such molecules is often the van der Waals interactions between the long alkyl chains. In the case of this compound, the two butoxy groups provide the necessary flexibility and hydrophobicity to promote aggregation in non-polar organic solvents. As observed in homologous series of similar compounds, these aliphatic chains can interdigitate, leading to the formation of one-dimensional fibrous structures.

The gelation mechanism would likely proceed via a nucleation-and-growth pathway. Upon a change in conditions, such as a decrease in temperature, the molecules would begin to aggregate, forming primary self-assembled structures. These initial aggregates would then grow and branch, eventually forming a complex network of fibers that entraps the solvent, leading to the formation of a gel.

Furthermore, the presence of bromine atoms on the benzene ring introduces the possibility of halogen bonding as a contributing factor to the stability of the self-assembled network. Halogen bonding, a directional interaction between an electrophilic region on a halogen atom and a nucleophilic site, has been increasingly recognized as a powerful tool in the design of supramolecular gels. nih.govqub.ac.ukrsc.orgresearchgate.net In a multicomponent system, or if the molecule is derivatized to include a halogen bond acceptor, these interactions could provide additional directionality and strength to the fibrillar network, influencing the gel's properties.

The thixotropic behavior, or the ability of a gel to become fluid when agitated and then return to a gel state upon resting, is a potential property of organogels formed from this compound derivatives. This reversible gel-sol transition is often associated with the disruption and subsequent reformation of the non-covalent interactions that hold the fibrillar network together. Such properties are highly desirable in applications like injectable drug delivery systems and smart materials. nih.govnih.gov

Utilization as Soft Templates for Nanostructure Fabrication

The self-assembled fibrillar networks of organogels can serve as "soft templates" for the synthesis of a variety of nanostructures. This method offers a versatile and controlled approach to fabricating nanomaterials with specific morphologies and sizes. The gel fibers create a confined environment that can direct the growth of nanoparticles or nanorods, preventing their uncontrolled aggregation.

A hypothetical application of a gel derived from a this compound derivative as a soft template would involve the following steps:

Gel Formation: The gelator is dissolved in a suitable organic solvent at an elevated temperature. Upon cooling, the solution forms a stable organogel.

Precursor Introduction: A precursor for the desired nanomaterial (e.g., a metal salt for the synthesis of metal nanoparticles) is introduced into the gel matrix. The precursor molecules can diffuse through the solvent-filled channels of the gel network and adsorb onto the surface of the gel fibers.

Nanoparticle Synthesis: A chemical or physical trigger, such as the introduction of a reducing agent or exposure to UV radiation, is used to initiate the formation of nanoparticles from the precursor. The gel fibers act as a scaffold, directing the nucleation and growth of the nanoparticles along their length or within the pores of the network.

Template Removal: After the nanostructures are formed, the organic gelator can be removed by washing with a suitable solvent, leaving behind the desired nanomaterials.

The morphology of the resulting nanostructures is directly influenced by the structure of the gel network. For instance, a network of long, straight fibers would likely produce nanowires or nanorods, while a more porous, interconnected network could lead to the formation of nanoporous materials. The ability to tune the properties of the gel by modifying the gelator molecule, such as by changing the length of the alkyl chains or introducing other functional groups, provides a means to control the dimensions and properties of the fabricated nanostructures.

Tailoring Intermolecular Interactions for Crystal Engineering Applications

Crystal engineering is the design and synthesis of crystalline solids with desired properties, which is achieved by understanding and controlling the intermolecular interactions that govern the formation of the crystal lattice. The this compound molecule and its homologous series are excellent candidates for crystal engineering studies due to the predictable influence of their structural components on crystal packing.

The primary intermolecular interactions at play in the crystals of 1,2-dibromo-4,5-dialkoxybenzenes are van der Waals forces and bromine-bromine (Br···Br) interactions. nih.gov A systematic study of a homologous series of these compounds, with varying lengths of the alkoxy chains (from C2 to C18), has revealed a clear trend in their crystalline structures. For the longer-chain homologues (n=10-18), the crystal packing is dominated by van der Waals interactions between the interdigitated aliphatic chains. nih.gov These interactions are so significant that they provide a structural basis for the observed trends in melting points along the series.

The length of the alkoxy chains has a direct and predictable impact on the crystal lattice parameters. In the homologous series of 1,2-dibromo-4,5-dialkoxybenzenes, the b and c unit cell dimensions remain relatively constant, while the a dimension increases linearly with the number of carbon atoms in the alkyl chain. nih.gov This indicates a uniform packing pattern for the aliphatic chains, which extend away from the aromatic core.

The influence of the alkoxy chain length on the melting point of these compounds provides further insight into the dominance of van der Waals interactions. As the chain length increases, the melting point generally increases, reflecting the greater energy required to overcome the stronger van der Waals forces between the longer chains.

Below is an interactive data table summarizing the melting points for a homologous series of 1,2-dibromo-4,5-dialkoxybenzenes.

| Compound Name | Alkoxy Chain | Number of Carbon Atoms (n) | Melting Point (°C) |

| 1,2-Dibromo-4,5-diethoxybenzene | Ethoxy | 2 | 98-100 |

| This compound | Butoxy | 4 | 74-76 |

| 1,2-Dibromo-4,5-bis(decyloxy)benzene | Decyloxy | 10 | 68-70 |

| 1,2-Dibromo-4,5-bis(dodecyloxy)benzene | Dodecyloxy | 12 | 78-80 |

| 1,2-Dibromo-4,5-bis(tetradecyloxy)benzene | Tetradecyloxy | 14 | 85-87 |

| 1,2-Dibromo-4,5-bis(hexadecyloxy)benzene | Hexadecyloxy | 16 | 90-92 |

| 1,2-Dibromo-4,5-bis(octadecyloxy)benzene | Octadecyloxy | 18 | 95-97 |

This predictable control over the crystal structure through the systematic variation of the alkyl chain length demonstrates the power of crystal engineering principles when applied to the 1,2-dibromo-4,5-dialkoxybenzene scaffold. By carefully selecting the length of the alkoxy substituents, it is possible to fine-tune the intermolecular interactions and, consequently, the physical properties of the resulting crystalline materials.

Future Research Directions and Emerging Applications

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

The synthesis of polymers and functional materials from 1,2-Dibromo-4,5-dibutoxybenzene often involves complex reactions such as Suzuki or Sonogashira coupling. Understanding and optimizing these reactions require precise control over reaction kinetics and pathways. Advanced spectroscopic techniques are emerging as powerful tools for real-time, in-situ monitoring of these transformations.

Raman and Fourier-Transform Infrared (FTIR) spectroscopy , for instance, offer non-invasive methods to track the consumption of reactants and the formation of products and intermediates as the reaction proceeds. nih.govrsc.orgthermofisher.comresearchgate.netspecificpolymers.com By analyzing the characteristic vibrational modes of the C-Br bonds in the starting material and the newly formed bonds in the product, researchers can gain detailed insights into reaction rates and mechanisms. For example, in-situ Raman spectroscopy has been successfully used to monitor microwave-promoted Suzuki coupling reactions of other bromo-aromatic compounds, providing valuable data on reaction completion and identifying competing side reactions like deboronation. nih.govrsc.org A similar approach could be applied to reactions involving this compound to optimize catalyst systems and reaction conditions for the synthesis of well-defined polymers.

A hypothetical application could involve monitoring the palladium-catalyzed cross-coupling of this compound with a di-boronic acid ester. The table below illustrates the key vibrational bands that could be monitored using Raman spectroscopy.

| Vibrational Mode | Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |

|---|---|---|

| C-Br Stretch (in this compound) | ~500-650 | Decrease in intensity indicates consumption of the starting material. |

| Aromatic C=C Stretch (in polymer backbone) | ~1580-1610 | Increase in intensity signifies the formation of the conjugated polymer backbone. |

| B-O Stretch (in boronic acid ester) | ~1330-1380 | Disappearance of this band indicates consumption of the co-monomer. |

This level of real-time analysis allows for precise control over the polymerization process, leading to materials with desired molecular weights and low defect densities. thermofisher.com

Integration into Hybrid Organic-Inorganic Materials

The development of hybrid organic-inorganic materials offers a pathway to combine the desirable properties of both material classes, such as the processability of polymers and the robustness of inorganic frameworks. This compound can serve as a precursor for creating novel hybrid materials, particularly through sol-gel processes.

One promising approach involves the conversion of the dibromo-compound into a bis(trialkoxysilyl) derivative. This functionalized monomer can then undergo co-condensation with other silicon or metal alkoxides, such as tetraethoxysilane (TEOS), to form a cross-linked silica (B1680970) network with covalently embedded dialkoxybenzene units. nih.govscielo.brupenn.eduunimib.it The butoxy groups would enhance the hydrophobicity and compatibility of the inorganic network with organic polymers, while the aromatic core can impart specific optical or electronic properties.

The resulting hybrid materials could find applications in various fields:

| Property | Contribution from Organic Component | Contribution from Inorganic Component | Potential Application |

|---|---|---|---|

| Dielectric Constant | Low polarity of the dialkoxybenzene unit | Insulating nature of silica | Microelectronics |

| Surface Energy | Hydrophobicity of butoxy chains | Mechanical stability of silica | Hydrophobic coatings |

| Optical Properties | Luminescence or chromogenic behavior | Transparency of the silica matrix | Optical sensors |

High-Throughput Screening for Material Discovery

The discovery of new materials with tailored properties can be significantly accelerated by high-throughput screening (HTS) methodologies. For a versatile building block like this compound, HTS can be employed to rapidly synthesize and evaluate libraries of derivative compounds for specific applications.

For instance, in the field of organic electronics, this compound can be a key monomer in the combinatorial synthesis of various poly(p-phenylene) or poly(p-phenylene vinylene) derivatives. nih.govresearchgate.net By reacting it with a diverse set of co-monomers in an automated synthesis platform, a large library of polymers with varying electronic and optical properties can be generated. These libraries can then be rapidly screened for properties such as electroluminescence efficiency, charge carrier mobility, and absorption spectra to identify promising candidates for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Similarly, in the search for new liquid crystals, the this compound core can be functionalized with different mesogenic units. york.ac.uk HTS techniques can then be used to investigate the resulting phase behavior and electro-optical properties of these derivatives, speeding up the discovery of novel liquid crystalline materials with desired characteristics.

Development of Novel Synthetic Methodologies for Enhanced Sustainability

The traditional bromination of aromatic compounds often involves the use of hazardous reagents like elemental bromine and chlorinated solvents, raising environmental concerns. A key future research direction is the development of greener and more sustainable synthetic routes to this compound and its derivatives.

Recent advancements in "green chemistry" offer promising alternatives. For example, aerobic bromination using hydrobromic acid or sodium bromide in the presence of an oxidizing agent like oxygen or hydrogen peroxide, potentially with a recyclable catalyst, can significantly reduce the environmental impact. nih.govirb.hr These methods avoid the use of elemental bromine and can often be performed in more environmentally benign solvents, including water.

Another approach is the use of solid-supported brominating agents or flow chemistry techniques. rsc.orgthermofisher.com Flow reactors offer enhanced safety, better heat and mass transfer, and the potential for continuous production, making the synthesis of this compound more efficient and scalable while minimizing waste.

| Parameter | Traditional Method (e.g., Br₂ in CCl₄) | Sustainable Method (e.g., Aerobic Bromination) |

|---|---|---|

| Brominating Agent | Elemental Bromine (Br₂) | HBr or NaBr with an oxidant |

| Solvent | Chlorinated solvents (e.g., CCl₄, CHCl₃) | Water, acetic acid, or ionic liquids |

| Byproducts | HBr, unreacted Br₂ | Water |

| Safety Concerns | High toxicity and corrosivity (B1173158) of Br₂ | Reduced handling of hazardous materials |

Computational Design of Next-Generation Derivatives with Tunable Properties

Computational chemistry and molecular modeling are indispensable tools for accelerating the design of new materials. By using techniques such as Density Functional Theory (DFT), it is possible to predict the electronic and optical properties of derivatives of this compound before their synthesis. researchgate.netresearchgate.netnih.gov

For example, DFT calculations can be used to understand how the length and branching of the alkoxy chains influence the solubility, solid-state packing, and electronic properties of polymers derived from this monomer. acs.orgdntb.gov.uamdpi.com This knowledge is crucial for designing materials with optimized charge transport characteristics for electronic applications or specific self-assembly behaviors for creating nanostructured materials.

Molecular dynamics simulations can further provide insights into the morphology and self-assembly of these molecules in solution or in the solid state. mdpi.comresearchgate.netnih.govnih.gov This is particularly relevant for predicting the formation of ordered structures in liquid crystals or the morphology of the active layer in organic electronic devices. By computationally screening a wide range of potential derivatives, researchers can prioritize synthetic efforts on the most promising candidates, saving significant time and resources. For instance, simulations could explore how modifications to the butoxy chains affect the intermolecular π-π stacking, which is critical for charge transport in organic semiconductors.

Q & A

Q. What are the recommended synthetic routes for 1,2-Dibromo-4,5-dibutoxybenzene?

Methodological Answer: The compound can be synthesized via direct bromination of 1,2-dibutoxybenzene using elemental bromine (Br₂) in a controlled environment. Key steps include:

Substrate preparation : Dissolve 1,2-dibutoxybenzene in a non-polar solvent (e.g., dichloromethane) under inert atmosphere.

Bromination : Add Br₂ dropwise at 0–5°C to avoid over-halogenation, followed by stirring at room temperature for 12–24 hours.

Work-up : Quench excess Br₂ with sodium thiosulfate, extract with organic solvent, and purify via column chromatography (silica gel, hexane/ethyl acetate).

Characterization : Confirm purity via NMR (aromatic protons as singlets at ~7.0–7.3 ppm; butoxy protons at ~0.9–1.8 ppm) and elemental analysis (target C: ~45%, H: ~5%, Br: ~35%) .

Q. What safety protocols are critical during experimental handling?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage : Store in amber glass vials under inert gas (argon/nitrogen) at 4°C to prevent degradation.

- Waste Disposal : Neutralize brominated byproducts with 10% sodium bicarbonate before disposal as halogenated waste .

Q. How is this compound characterized spectroscopically?

Methodological Answer:

- ¹H NMR : Two singlets are expected: aromatic protons (δ 7.0–7.3 ppm, integrating 2H) and butoxy protons (δ 0.9–1.8 ppm, integrating 16H).

- Elemental Analysis : Target values: C ~45%, H ~5%, Br ~35% (calculated for C₁₄H₂₀Br₂O₂) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 409.9 (theoretical: 410.0).

Advanced Research Questions

Q. How do halogen bonding interactions influence crystal engineering of this compound?

Methodological Answer: Halogen bonding (C–Br⋯O/N) plays a critical role in supramolecular assembly:

Crystallization : Slow evaporation from ethanol yields needle-like crystals.

X-ray Diffraction : Refinement using SHELXL () reveals Br⋯O interactions (distance: ~3.0–3.2 Å; angle: ~160–170°) stabilizing columnar or chain-like packing .

Comparison with Iodo Analog : Replace Br with I to enhance halogen bond strength (C–I⋯O), altering crystal symmetry (e.g., from monoclinic to orthorhombic) .

Q. How is this compound utilized in photoelectrochemical sensors or conductive polymers?

Methodological Answer:

- MOF Synthesis : React with copper cyanide and phthalocyanine derivatives to form 2D conductive frameworks. Applications include N-acetyl-L-cysteine detection via photoelectrochemical response .

- Charge-Transfer Cocrystals : Combine with electron-deficient acceptors (e.g., pyromellitic diimide) to create room-temperature phosphorescent materials. Optimize donor-acceptor ratios for tunable emission wavelengths .

Q. How can crystallographic data discrepancies be resolved for halogenated aromatics?

Methodological Answer:

Data Collection : Use high-resolution X-ray sources (e.g., synchrotron) for accurate intensity measurements.

Refinement : Apply SHELXL () with anisotropic displacement parameters for Br atoms. Validate using R-factor convergence (<5%) and residual electron density maps .

Validation Tools : Cross-check with PLATON to identify missed symmetry or twinning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.